![molecular formula C30H28N2 B14741050 N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine CAS No. 5895-68-1](/img/structure/B14741050.png)
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple aromatic rings and imine groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine stands out due to its specific arrangement of imine groups and aromatic rings, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5895-68-1 |
|---|---|
Molekularformel |
C30H28N2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine |
InChI |
InChI=1S/C30H28N2/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)31-32-30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI-Schlüssel |
ZRGCHWSFOYECMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NN=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


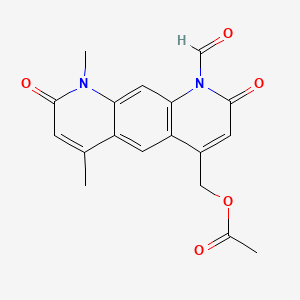
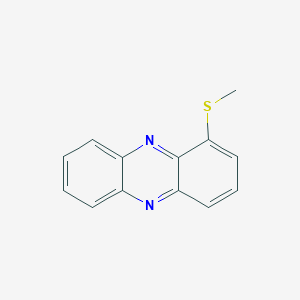

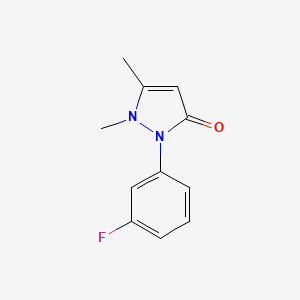
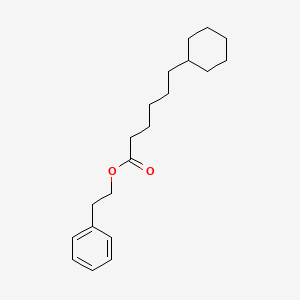
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)


![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
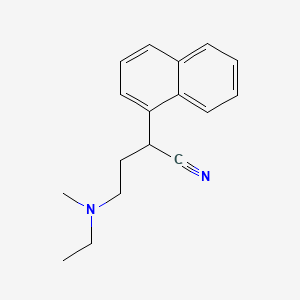
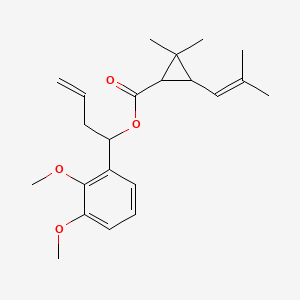
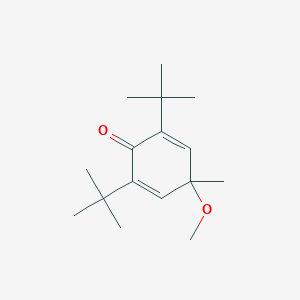
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
